molecular formula C16H10Cl3NO3 B12881084 Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester CAS No. 61307-35-5

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester

Cat. No.: B12881084
CAS No.: 61307-35-5
M. Wt: 370.6 g/mol
InChI Key: ZAFSDBIMUCAZAG-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate is an organic compound with the molecular formula C16H10Cl3NO3. This compound is known for its unique structure, which combines a trichlorophenyl group with a benzofuran moiety through a carbamate linkage. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 3-methylbenzofuran-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A precursor in the synthesis of the target compound.

    3-Methylbenzofuran: Shares the benzofuran core structure.

    Carbaryl: Another carbamate compound with different substituents.

Uniqueness

2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate is unique due to its combination of a trichlorophenyl group and a benzofuran moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application.

Properties

CAS No.

61307-35-5

Molecular Formula

C16H10Cl3NO3

Molecular Weight

370.6 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H10Cl3NO3/c1-8-9-4-2-3-5-13(9)22-15(8)20-16(21)23-14-7-11(18)10(17)6-12(14)19/h2-7H,1H3,(H,20,21)

InChI Key

ZAFSDBIMUCAZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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